吉特瑞替尼

描述

科学研究应用

吉尔替尼布在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域 . 在化学方面,它被用作研究酪氨酸激酶抑制剂的模型化合物。 在生物学和医学领域,吉尔替尼布因其治疗各种癌症,尤其是 AML 的潜力而受到广泛研究 . 它还与其他药物联合使用以增强其疗效并降低耐药性 .

作用机制

生化分析

Biochemical Properties

Gilteritinib is a part of the FLT3 tyrosine kinase inhibitors and has shown greater selectivity and potency compared to other agents from this group . It is a pyrazinecarboxamide derivative that exhibits high selectivity to FLT3 . It prevents the c-Kit-driven myelosuppression observed in other therapies .

Cellular Effects

Gilteritinib has been found to inhibit cell growth and impair the endo-lysosomal and autophagy systems . It acts as an inhibitor of FLT3, hence it is a tyrosine kinase inhibitor . It kills leukemia cells by binding to the mutant FLT3 protein and blocking its activity .

Molecular Mechanism

Gilteritinib is a potent selective inhibitor of both of the mutations, internal tandem duplication (ITD) and tyrosine kinase domain (TKD), of the FLT3 receptor . It also inhibits AXL and ALK tyrosine kinases . The activity of gilteritinib permits the inhibition of FLT3 and AXL, molecules involved in the growth of cancer cells .

Temporal Effects in Laboratory Settings

Gilteritinib exhibits a dose-proportional pharmacokinetic profile . Its exposure is not significantly affected by food . Moderate-to-strong CYP3A inhibitors demonstrated a significant effect on gilteritinib exposure . The antileukemic effects usually became lost within a few weeks .

Dosage Effects in Animal Models

In animal models, gilteritinib has shown antileukemic activity . It was distributed at high levels in xenografted tumors after oral administration . The decreased FLT3 activity and high intratumor distribution of gilteritinib translated to tumor regression and improved survival in xenograft and intra-bone marrow transplantation models of FLT3-driven AML .

Metabolic Pathways

Gilteritinib is primarily metabolized in the liver by the activity of CYP3A4 . Its metabolism is driven by reactions of N-dealkylation and oxidation which forms the metabolite M17, M16, and M10 .

Transport and Distribution

Gilteritinib exhibits a dose-proportional pharmacokinetic profile in healthy subjects and in patients with relapsed/refractory acute myeloid leukemia . Gilteritinib exposure is not significantly affected by food . Moderate-to-strong CYP3A inhibitors demonstrated a significant effect on gilteritinib exposure .

准备方法

合成路线和反应条件: 吉尔替尼布通过从 1-氟-2-甲氧基-4-硝基苯开始的多步合成过程合成 . 该合成包括几个关键步骤,包括在 CuI-l-奎宁催化体系存在下的 Ullmann 型偶联 . 最终产物,富马酸吉尔替尼布,以 46.9% 的总收率获得 .

工业生产方法: 富马酸吉尔替尼布的工业生产包括将吉尔替尼布溶解在二氯甲烷和甲醇中,然后喷雾干燥以获得无定形形式 . 该方法确保最终产品的高纯度和一致性。

化学反应分析

反应类型: 吉尔替尼布经历各种化学反应,包括氧化、还原和取代 . 这些反应对其代谢过程和治疗效果至关重要。

常用试剂和条件: 吉尔替尼布合成和反应中常用的试剂包括二氯甲烷、甲醇和各种催化剂,如 CuI-l-奎宁 . 反应条件经过精心控制,以确保高收率和纯度。

形成的主要产物: 吉尔替尼布合成形成的主要产物是富马酸吉尔替尼布 . 该化合物是用于治疗 AML 的活性药物成分。

相似化合物的比较

吉尔替尼布经常与其他 FLT3 抑制剂,如米哚妥林和昆沙替尼进行比较 . 虽然所有这些化合物都靶向 FLT3 突变,但吉尔替尼布因其更高的选择性和效力而脱颖而出 . 此外,与同类产品相比,吉尔替尼布在临床试验中显示出更好的总体生存率和应答率 . 这使其成为治疗 AML 的独特而有价值的选择。

类似化合物列表:- 米哚妥林

- 昆沙替尼

- 索拉非尼

- 克雷诺拉尼布

属性

IUPAC Name |

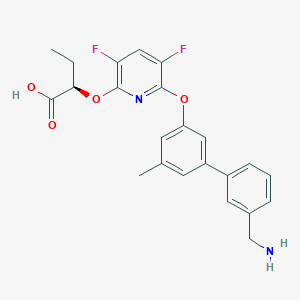

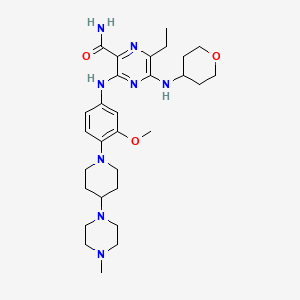

6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQYAJJFPNQOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027949 | |

| Record name | Gilteritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Gilteritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Gilteritinib is a potent selective inhibitor of both of the mutations, internal tandem duplication (ITD) and tyrosine kinase domain (TKD), of the FLT3 receptor. In the same note, gilteritinib also inhibits AXL and ALK tyrosine kinases. FLT3 and AXL are molecules involved in the growth of cancer cells. The activity of gilteritinib permits an inhibition of the phosphorylation of FLT3 and its downstream targets such as STAT5, ERK and AKT. The interest in FLT3 transmembrane tyrosine kinases was raised when studies reported that approximately 30% of the patients with acute myeloid leukemia presented a mutationally activated isoform. As well, the mutation ITD is associated with poor patient outcomes while the mutation TKD produces a resistance mechanism to FLT3 tyrosine kinase inhibitors and the AXL tyrosine kinase tends to produce a resistance mechanism to chemotherapies. | |

| Record name | Gilteritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1254053-43-4 | |

| Record name | 6-Ethyl-3-[[3-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]amino]-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254053-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gilteritinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gilteritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gilteritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GILTERITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66D92MGC8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

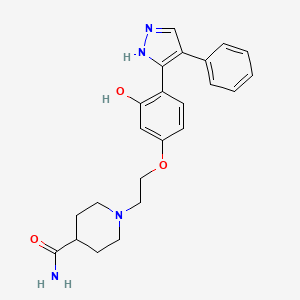

![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)

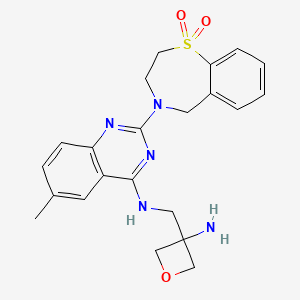

![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)

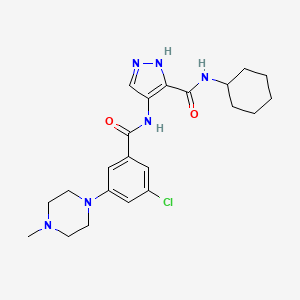

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B611952.png)